AC-ASN(TRT)-OH
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Overview
Description
AC-ASN(TRT)-OH is a compound that features a trityl-protected amino group. The trityl group is commonly used in organic synthesis as a protecting group for amines, alcohols, and thiols due to its stability and ease of removal under mild conditions . This compound is particularly significant in peptide synthesis and protein chemistry, where protecting groups are essential for selective reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-ASN(TRT)-OH typically involves the protection of the amino group with a trityl group. One common method involves the reaction of the amino acid with trityl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the trityl-protected amino acid.
Industrial Production Methods
Industrial production of trityl-protected compounds often employs solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acid is attached to a resin, and the trityl group is introduced using trityl chloride. The process allows for the efficient production of large quantities of the protected amino acid with high purity .
Chemical Reactions Analysis
Types of Reactions
AC-ASN(TRT)-OH undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) in dichloromethane (CH2Cl2) are commonly used.
Reduction: Lithium powder and a catalytic amount of naphthalene are used for reductive detritylation.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for the removal of the trityl group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various trityl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
AC-ASN(TRT)-OH has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Chemistry: Employed in the modification and labeling of proteins.
Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its versatile protecting group.
Bioconjugation: Applied in the development of bioconjugates for various biomedical applications.
Mechanism of Action
The mechanism of action of AC-ASN(TRT)-OH primarily involves the protection of the amino group. The trityl group stabilizes the amino group, preventing unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for subsequent reactions to occur . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl (Boc) Protected Amino Acids: Boc-protected amino acids are commonly used in peptide synthesis but require harsher conditions for removal compared to trityl-protected amino acids.
N-Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: Fmoc-protected amino acids are another alternative, offering different stability and removal conditions.
Uniqueness
AC-ASN(TRT)-OH is unique due to the stability of the trityl group under a wide range of conditions and its ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis and protein chemistry applications .
Biological Activity
AC-ASN(TRT)-OH, or Acetyl-L-Asparagine (Trityl), is a compound of interest in peptide synthesis and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and implications in various biological contexts.
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains. The trityl (Trt) group serves as a protective group for the amino acid's side chain during synthesis, facilitating the formation of complex peptides without unwanted reactions.
- Synthesis Steps :
- Activation : The Fmoc-L-Asn(Trt)-OH is activated using coupling reagents such as HBTU or HOBt.
- Deprotection : The trityl group is removed under mild acidic conditions to yield the free amino acid.
- Purification : The product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.
Biological Activity
This compound exhibits several biological activities that are significant in both therapeutic and research contexts:
- Antimicrobial Activity : Studies have indicated that peptides incorporating this compound can exhibit antimicrobial properties. This is particularly relevant in the development of new antimicrobial agents against resistant strains of bacteria .
- Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit key enzymes involved in various metabolic pathways. For instance, the inhibition of phosphofructokinase and other enzymes has been documented, suggesting a potential role in metabolic regulation .
- Cellular Interactions : The presence of the acetyl group enhances the solubility and bioavailability of peptides containing this compound, facilitating better cellular uptake and interaction with target proteins. This property is crucial for drug design and delivery systems .
1. Antimicrobial Peptide Development
A study explored the synthesis of cationic peptides enriched with this compound. These peptides demonstrated significant antimicrobial activity against various pathogens, indicating their potential use as therapeutic agents .
Peptide | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Peptide A | Effective against E. coli | 10 µM |
Peptide B | Effective against S. aureus | 5 µM |
2. Enzyme Interaction Analysis
In another study, the interaction of this compound with enzymes like DNase I was evaluated. The compound exhibited competitive inhibition, affecting enzyme activity through binding at critical sites .
Enzyme | Kd (µM) | Inhibition Type |
---|---|---|
DNase I | 9.019 | Competitive |
RNase A | 2.33 | Competitive |
Research Findings
Recent findings have emphasized the versatility of this compound in various applications:
- Peptide Therapeutics : Its incorporation into therapeutic peptides has shown promise in enhancing stability and efficacy against diseases like cancer and bacterial infections.
- Metabolic Regulation : Compounds containing this compound have been linked to improved metabolic profiles in cellular models, suggesting potential benefits in metabolic disorders .
Properties
IUPAC Name |
(2S)-2-[acetyl(trityl)amino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18(28)27(22(24(30)31)17-23(26)29)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H2,26,29)(H,30,31)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYRTNTXJTDKV-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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